molecular formula C17H21F3N2O3 B7048131 3-methyl-N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-(trifluoromethyl)morpholine-4-carboxamide

3-methyl-N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-(trifluoromethyl)morpholine-4-carboxamide

Cat. No.: B7048131
M. Wt: 358.35 g/mol
InChI Key: INQMONPVYUIPFS-GLWUULTISA-N
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Description

3-methyl-N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-(trifluoromethyl)morpholine-4-carboxamide is a complex organic compound featuring a morpholine ring substituted with a trifluoromethyl group and a chroman moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-(trifluoromethyl)morpholine-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chroman moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the morpholine ring, potentially converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the CF₃ group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles for Substitution: Grignard reagents, organolithium compounds.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives of the morpholine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity due to the presence of both a trifluoromethyl group and a morpholine ring. It serves as a model compound for studying radical trifluoromethylation reactions and their mechanisms .

Biology and Medicine

In biological and medicinal research, this compound is of interest for its potential pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making this compound a candidate for drug development studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 3-methyl-N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-(trifluoromethyl)morpholine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-(difluoromethyl)morpholine-4-carboxamide: Similar structure but with a difluoromethyl group instead of trifluoromethyl.

    3-methyl-N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-(methyl)morpholine-4-carboxamide: Lacks the fluorine atoms, which may affect its reactivity and biological activity.

Uniqueness

The presence of the trifluoromethyl group in 3-methyl-N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-(trifluoromethyl)morpholine-4-carboxamide imparts unique properties such as increased metabolic stability and potential for enhanced biological activity compared to its non-fluorinated analogs.

Properties

IUPAC Name

3-methyl-N-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-2-(trifluoromethyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O3/c1-10-4-3-5-12-13(6-8-24-14(10)12)21-16(23)22-7-9-25-15(11(22)2)17(18,19)20/h3-5,11,13,15H,6-9H2,1-2H3,(H,21,23)/t11?,13-,15?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQMONPVYUIPFS-GLWUULTISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1C(=O)NC2CCOC3=C(C=CC=C23)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(OCCN1C(=O)N[C@@H]2CCOC3=C(C=CC=C23)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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